3-(Trifluoromethyl)pyridazine
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Overview
Description
3-(Trifluoromethyl)pyridazine: is an organic compound belonging to the pyridazine family, characterized by the presence of a trifluoromethyl group attached to the third position of the pyridazine ring Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of pyridazine derivatives can also vary widely. For example, some pyridazinone derivatives (a category of pyridazine) have been found to inhibit calcium ion influx, which is required for the activation of certain cellular processes .
Biochemical Pathways
Pyridazine derivatives can affect a variety of biochemical pathways depending on their specific targets and mode of action. For example, they might interfere with signal transduction pathways, metabolic pathways, or other cellular processes .
Result of Action
The molecular and cellular effects of pyridazine derivatives can include changes in cellular signaling, alterations in cellular metabolism, inhibition of cell growth, and other effects .
Action Environment
The action, efficacy, and stability of pyridazine derivatives can be influenced by various environmental factors, including pH, temperature, the presence of other chemicals, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)pyridazine typically involves the introduction of a trifluoromethyl group into the pyridazine ring. One common method is the reaction of pyridazine with trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate (K₂CO₃), and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One approach is the direct fluorination of pyridazine derivatives using elemental fluorine (F₂) or other fluorinating agents under controlled conditions. This method allows for the efficient introduction of the trifluoromethyl group on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the pyridazine ring can lead to the formation of dihydropyridazine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used in substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various trifluoromethyl-substituted pyridazine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Scientific Research Applications
3-(Trifluoromethyl)pyridazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)pyridazine
- 2-(Trifluoromethyl)pyrazine
- 4-(Trifluoromethyl)pyridine
Uniqueness
3-(Trifluoromethyl)pyridazine is unique due to the specific positioning of the trifluoromethyl group on the pyridazine ring. This positioning can influence the compound’s chemical reactivity, physical properties, and biological activity, distinguishing it from other trifluoromethyl-substituted heterocycles. The presence of the trifluoromethyl group at the third position can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various applications.
Properties
IUPAC Name |
3-(trifluoromethyl)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2/c6-5(7,8)4-2-1-3-9-10-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQHIHPZHJQYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132537-43-0 |
Source
|
Record name | 132537-43-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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